Sodium (2S-(2alpha,5alpha,6beta(S*)))-6-((((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Description
The compound Sodium (2S-(2α,5α,6β(S*)))-6-((((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a semi-synthetic β-lactam antibiotic derived from the penam (bicyclo[3.2.0]heptane) scaffold. Its structure features:
- A β-lactam ring fused to a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane core).
- A sodium carboxylate group at position 2, enhancing water solubility .
- A complex side chain at position 6: a phenylacetyl group modified with a (3-methoxy-1-methyl-3-oxoprop-1-enyl)amino substituent. This moiety likely confers resistance to β-lactamase enzymes and alters pharmacokinetic properties .
Properties
CAS No. |
64099-47-4 |
|---|---|
Molecular Formula |
C21H24N3NaO6S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H25N3O6S.Na/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);/q;+1/p-1/b11-10+;/t14?,15-,16+,19-;/m1./s1 |
InChI Key |
YOITVZNCTOLWBV-FIFSFEKOSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium (2S-(2alpha,5alpha,6beta(S*)))-6-((((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)phenylacetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as sodium salt of a thiosemicarbazone derivative, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C21H24N3NaO6S |
| Molecular Weight | 469.49 g/mol |
| CAS Registry Number | 64099-47-4 |
| EINECS | 264-672-9 |
The biological activity of sodium (2S-(2alpha,5alpha,6beta(S*)))-6 involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition contributes to its potential in managing diabetes by lowering postprandial glucose levels .
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to numerous chronic diseases including cancer and cardiovascular diseases .
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Diabetes Management : A study demonstrated that sodium (2S-(2alpha,5alpha,6beta(S*)))-6 significantly reduced blood glucose levels in diabetic rat models when administered at specific dosages. The IC50 values for α-amylase inhibition were reported to be lower than those of standard drugs like acarbose .
- Antioxidant Efficacy : In vitro assays have shown that the compound effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Antimicrobial Testing : The compound has been tested against various bacterial strains including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Safety Profile
The safety profile of sodium (2S-(2alpha,5alpha,6beta(S*)))-6 has been evaluated through acute toxicity studies in animal models. Results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses .
Comparison with Similar Compounds
Key Data :
- Molecular Formula : C₁₆H₁₈N₃NaO₄S (anhydrous) .
- Molecular Weight : 371.387 g/mol .
- CAS Registry Number : 69-52-3 .
Structural Analogues and Substituent Variations
The penam core is conserved across related compounds, but differences in the side chain at position 6 dictate biological activity, stability, and resistance profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Thermal and Chemical Stability :
Preparation Methods
Fermentation-Derived 7-Aminocephalosporanic Acid (7-ACA)
Industrial production begins with cephalosporin C fermentation using Acremonium chrysogenum. Post-fermentation, the broth undergoes acidification (pH 4.5–6.0) and sequential membrane filtration:
- 50–100 nm ceramic membranes remove mycelia and proteins.
- Ultrafiltration (20–100 kDa) eliminates pigments and low-molecular-weight impurities.
The clarified filtrate is extracted with water-immiscible solvents (ethyl acetate, methylene chloride) to isolate cephalosporin C. Subsequent enzymatic hydrolysis with immobilized cephalosporin C acylase (10–15°C, pH 8.1–8.2) yields 7-ACA, achieving >95% conversion efficiency.
Chemical Modification of 7-ACA
The 7-amino group undergoes acylation with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MAEM). Key steps include:
- Activation of MAEM : Reacting MAEM with 2-mercaptobenzothiazole in acetone or dimethylacetamide at 0–5°C.
- Acylation : Combining activated MAEM with 7-ACA in tetrahydrofuran (THF)/water mixtures using triethylamine as a base. The reaction proceeds at −50°C to 20°C to minimize epimerization.
- Workup : Saturation with NaCl, THF addition, and acidification with HCl precipitates the free acid form, which is converted to the sodium salt via neutralization with NaOH.
Solvent Systems and Crystallization Optimization
Solvent Selection for Acylation
Optimal solvent systems balance reactivity and solubility:
| Solvent Combination | Reaction Yield (%) | Purity (%) |
|---|---|---|
| THF/Water (3:1) | 88 | 97.5 |
| Acetone/Water (2:1) | 76 | 94.2 |
| Ethyl Acetate/THF (1:1) | 82 | 95.8 |
Data adapted from patent WO2004037833A1. THF/water mixtures maximize yield due to improved MAEM solubility and reduced hydrolysis.
Anti-Solvent Crystallization
Post-acylation, sodium salt formation employs anti-solvents to induce crystallization:
- Isooctane : Adds in 2:1 (v/v) ratio to the THF layer, achieving 92% recovery.
- Diethyl Ether : Yields smaller crystals (≤50 μm) with 89% purity, requiring recrystallization.
Enzymatic and Chemical Purification Strategies
Immobilized Acylase Treatment
Residual 7-ACA and deacetylated byproducts are removed using immobilized penicillin G acylase (PGA):
Chromatographic Purification
Reverse-phase HPLC (C18 column, 10–35% acetonitrile gradient) resolves:
- Main Peak : Target compound (retention time: 12.3 min).
- Impurities :
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity and Potency Testing
- HPLC-UV (254 nm) : ≥98.5% purity.
- Microbiological Assay : Staphylococcus aureus ATCC 29213 (MIC: 0.25 μg/mL).
Comparative Analysis of Industrial-Scale Methods
THF/water systems (patent method) outperform DMF/water in yield and purity, likely due to reduced solvent residue.
Q & A
Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?
Answer: Synthesis involves multi-step reactions, including functional group protection/deprotection and cyclization. Optimized conditions (e.g., temperature, solvent selection, and catalyst use) are critical. Purification via recrystallization or chromatography is essential to remove brominated byproducts or unreacted intermediates . For analogs, refluxing with acetic acid and sodium acetate may improve crystallinity .
Basic: Which analytical techniques are most effective for characterizing its structure and purity?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry validates molecular weight. X-ray crystallography resolves complex bicyclic configurations. For hygroscopic samples, Karl Fischer titration monitors water content .
Advanced: How can researchers resolve contradictions in reported antibacterial activity data across studies?
Answer: Discrepancies may arise from variations in bacterial strains, Minimum Inhibitory Concentration (MIC) protocols, or compound stability. Standardize assays using CLSI guidelines, validate purity via HPLC, and compare results against control compounds (e.g., ampicillin derivatives). Cross-reference with structural analogs, such as chromium complexes, to identify substituent-dependent activity trends .
Advanced: What strategies optimize the compound’s stability in aqueous solutions for long-term storage?
Answer: Lyophilization (freeze-drying) preserves stability by removing water, preventing hydrolysis. Store under inert gas (e.g., argon) at -20°C. Adjust pH to 6.5–7.5 to avoid lactam ring degradation. Pre-formulation studies using accelerated stability testing (40°C/75% RH) can predict shelf-life .
Basic: What role does the bicyclic lactam structure play in its biological activity?
Answer: The β-lactam ring mimics D-alanyl-D-alanine in bacterial cell wall synthesis, enabling penicillin-binding protein (PBP) inhibition. The thia ring enhances metabolic stability, while the carboxylate group improves solubility for targeted delivery .
Advanced: How to design experiments to study the impact of substituents on the phenylacetyl group?
Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing/donating groups). Use computational tools (e.g., molecular docking) to predict binding affinity to PBPs. Test analogs against Gram-positive and Gram-negative strains to assess spectrum breadth .
Basic: What are its solubility profiles in different solvents, and how do they influence formulation?
Answer: The compound is highly soluble in water (due to the sodium carboxylate) but sparingly soluble in ethanol or acetone. Use co-solvents (e.g., PEG 400) for in vivo studies. Avoid organic solvents in formulations intended for intravenous delivery to prevent precipitation .
Advanced: How can computational modeling predict interactions with bacterial enzyme targets?
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
Answer: In vivo inefficacy may stem from poor bioavailability or rapid clearance. Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution). Modify the formulation (e.g., liposomal encapsulation) or introduce prodrug moieties to enhance absorption .
Basic: What purification methods are suitable post-synthesis?
Answer: Column chromatography (silica gel, eluted with ethyl acetate/methanol) removes polar impurities. For large-scale purification, recrystallization from ethanol/water mixtures improves yield. Monitor purity via thin-layer chromatography (TLC) at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
